4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative with potential acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are studied for their affinity towards alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperazine derivatives.
Properties
Molecular Formula |
C17H21FN4 |
---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C17H21FN4/c1-12-4-5-13(2)15(10-12)21-6-8-22(9-7-21)17-16(18)14(3)19-11-20-17/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
NHZRHWJNTXATCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3F)C |
Origin of Product |
United States |
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